Tucatinib
Overview
Description
Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .
Synthesis Analysis
Tucatinib has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .Molecular Structure Analysis
The gross structural features of Tucatinib and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .Chemical Reactions Analysis
Tucatinib’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .Physical And Chemical Properties Analysis
Tucatinib’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .Scientific Research Applications
Treatment of HER2-Positive Breast Cancer : Tucatinib has been developed primarily for treating HER2-positive breast cancer. It's an oral, small molecule, selective HER2 inhibitor showing effectiveness in treating unresectable or metastatic HER2-positive breast cancer (Lee, 2020).
Combination with Capecitabine and Trastuzumab : Tucatinib, in combination with capecitabine and trastuzumab, has been studied for advanced HER2-positive metastatic breast cancer, including cases with brain metastases. This combination has shown acceptable toxicity and preliminary anti-tumor activity (Murthy et al., 2018).
Preclinical Characterization in HER2-Amplified Xenograft and CNS Implanted Tumors : Tucatinib has demonstrated potency in inhibiting HER2-mediated signaling pathways in preclinical models, with effectiveness against HER2+ breast cancer xenograft and brain metastasis models (Olson et al., 2020).
Effectiveness in Patients with Brain Metastases : Clinical trials have shown that tucatinib significantly improves progression-free survival and overall survival in HER2-positive breast cancer patients with brain metastases (Lin et al., 2020).
Impact on Renal Transporters : Research indicates that tucatinib inhibits renal transporters OCT2 and MATE, affecting serum creatinine levels, although without significant impact on renal function (Topletz-Erickson et al., 2020).
Combination with Trastuzumab in HER2-Positive Metastatic Breast Cancer : Studies have shown the benefits of combining tucatinib with trastuzumab and capecitabine in treating heavily pretreated HER2-positive metastatic breast cancer (Murthy et al., 2019).
Bioanalysis to Support Clinical Pharmacokinetic Analysis : Tucatinib's plasma concentrations for pharmacokinetic analysis have been quantified using various methods across different laboratories, contributing to its clinical development (Meyer et al., 2023).
Inhibition of CYP3A, CYP2C8, and P-gp-Mediated Elimination : Tucatinib is metabolized primarily by CYP2C8 and to a lesser extent via CYP3A, and it also exhibits inhibition of these enzymes and the P-gp transporter (Topletz-Erickson et al., 2020).
Pharmacokinetic Analyses in CSF and Plasma : Tucatinib and its metabolite have been analyzed in the cerebrospinal fluid and plasma to assess its bioavailability and efficacy in treating leptomeningeal metastasis in HER2 positive breast cancer (Stringer-Reasor et al., 2021).
Phase I Dose-Escalation Trial with Trastuzumab : A phase I study of tucatinib with trastuzumab has shown its tolerability and preliminary evidence of efficacy in patients with HER2-positive brain metastases (Metzger et al., 2020).
SGNTUC-019 Phase 2 Basket Study : Tucatinib is being investigated as a therapy for metastatic urothelial cancer, gastric cancer, and other GI tumors, showing potential beyond breast cancer applications (Galsky et al., 2022).
Preclinical Activity in Solid Tumor Models : Tucatinib's preclinical properties have been extensively studied, demonstrating its effectiveness in inhibiting HER2 kinase activity and its selectivity for HER2 over EGFR (Kulukian et al., 2020).
MOUNTAINEER Trial for HER2 Amplified Metastatic Colorectal Cancer : Tucatinib, in combination with trastuzumab, has shown promise in treating HER2 amplified metastatic colorectal cancer, addressing a significant need in this patient population (Strickler et al., 2019).
Metabolism of Tucatinib in Human Liver Fractions : Studies on tucatinib's metabolism indicate primary involvement of cytochrome P450 (CYP) 2C8, with minor contributions from CYP3A and aldehyde oxidase (Latham et al., 2021).
Phase 2 Trial of Tucatinib Plus Trastuzumab Deruxtecan : Ongoing trials are assessing the efficacy and safety of tucatinib in combination with trastuzumab deruxtecan in patients with HER2+ locally advanced or metastatic breast cancer, including those with brain metastases (Krop et al., 2022).
MOUNTAINEER-02 Phase II/III Study : This study is evaluating tucatinib in combination with trastuzumab, ramucirumab, and paclitaxel in previously treated HER2+ gastric or gastroesophageal junction adenocarcinoma, expanding its application beyond breast cancer (Strickler et al., 2021).
Safety And Hazards
Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .
Future Directions
Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of Tucatinib as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .
properties
IUPAC Name |
6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAXTCZPQIFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027958 | |
Record name | Tucatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism. | |
Record name | Tucatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tucatinib | |
CAS RN |
937263-43-9 | |
Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tucatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tucatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tucatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUCATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.